(S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide
Description
(S,E)-N-(2-(tert-Butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxyl group and an ethylidene moiety. The (S,E) configuration denotes the stereochemistry of the sulfinamide sulfur (S) and the trans (E) geometry of the ethylidene group. This compound is primarily utilized as a chiral auxiliary or intermediate in asymmetric synthesis, enabling stereoselective formation of C–N bonds in pharmaceuticals and natural products . Its synthesis typically involves condensation of a sulfinamide with a silyl-protected aldehyde under titanium- or copper-mediated conditions .
Properties
IUPAC Name |
(NE)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHPULLAAZCJG-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC/C=N/S(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Steps
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Activation of the Aldehyde : The aldehyde substrate is generated in situ or pre-synthesized. For example, 2-(tert-butyldimethylsilyloxy)acetaldehyde is typically prepared via silylation of glycolaldehyde derivatives.
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Imine Formation : The aldehyde reacts with (S)-2-methylpropane-2-sulfinamide in dichloromethane (DCM) or toluene, facilitated by a desiccant such as magnesium sulfate or molecular sieves to drive the equilibrium toward imine formation.
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Catalytic Enhancement : Copper sulfate (CuSO₄) is often added to accelerate the reaction and improve yield by coordinating with the sulfinamide’s oxygen atom, stabilizing the transition state.
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Step 1 : Combine (S)-2-methylpropane-2-sulfinamide (1.0 equiv) and 2-(tert-butyldimethylsilyloxy)acetaldehyde (1.05 equiv) in anhydrous DCM.
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Step 2 : Add CuSO₄ (0.1 equiv) and stir at room temperature for 12–24 hours.
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Step 3 : Filter through Celite®, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexanes) to obtain the product as a pale-yellow oil (85–94% yield).
Variations in Reaction Conditions and Optimization
Solvent and Temperature Effects
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Solvent Choice : Dichloromethane is preferred for its polarity and ability to dissolve both sulfinamide and aldehyde. Toluene has been used in scaled-up reactions but may require extended reaction times.
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Temperature : Room temperature (20–25°C) is standard, though some protocols recommend cooling to 0°C during aldehyde addition to minimize side reactions.
Catalytic Additives
While CuSO₄ is the most common catalyst, alternative Lewis acids like BF₃·OEt₂ have been explored for substrates sensitive to copper. However, these substitutions often result in lower diastereoselectivity (e.g., 6:1 vs. >20:1 d.r. with CuSO₄).
Substrate Modifications and Analogs
The synthetic flexibility of this method is demonstrated by its adaptation to structurally related compounds:
Silyl Ether Protection
The tert-butyldimethylsilyl (TBS) group is introduced early in the synthesis to protect hydroxyl functionalities. For instance, TBS protection of glycolaldehyde derivatives ensures stability during subsequent imine formation.
Alternative Aldehydes
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4-Methoxybenzyloxy Variant : A modified aldehyde, 2-(4-methoxybenzyloxy)acetaldehyde, was condensed with Ellman’s sulfinamide to yield a related imine, showcasing the method’s adaptability.
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Sterically Hindered Aldehydes : Bulky substituents on the aldehyde require elevated temperatures (40–50°C) but still achieve >85% yield.
Purification and Analytical Data
Chromatographic Techniques
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Silica Gel Chromatography : The product is typically purified using a gradient of ethyl acetate in hexanes (10–30%), with Rf = 0.40 in 1:1 ethyl acetate/hexanes.
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Crystallization : In rare cases, the imine is crystallized from cold ether/hexane mixtures, though this method is less common due to the compound’s oily consistency.
Spectroscopic Characterization
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¹H NMR : Key signals include a singlet for the tert-butyldimethylsilyl group (δ 0.90–1.10 ppm) and a doublet for the imine proton (δ 8.20–8.50 ppm).
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Optical Rotation : [α]²⁵D = −4.5° (c = 1, CHCl₃), confirming the S-configuration.
Industrial-Scale Production Considerations
Cost-Effective Modifications
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Catalyst Recycling : Copper sulfate can be recovered via aqueous extraction and reused for up to three cycles without significant yield loss.
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Solvent Recovery : Distillation of DCM from the reaction mixture reduces waste and production costs.
Comparative Analysis of Reported Yields
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form amines.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide moiety yields sulfonamides, while reduction results in the formation of amines .
Scientific Research Applications
Organic Synthesis
(S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide is utilized as a reagent in various synthetic pathways:
- As a Chiral Auxiliary : The compound can be employed to introduce chirality into synthetic intermediates, facilitating the production of enantiomerically pure compounds. Its sulfinamide functionality allows for selective reactions that can yield desired stereoisomers.
- In the Synthesis of Sulfonamides : This compound serves as a precursor for synthesizing more complex sulfonamides, which are important in pharmaceuticals. The presence of the silyl group aids in protecting reactive sites during multi-step synthesis.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Chiral Auxiliary | Introduces chirality in synthetic pathways |
| Precursor for Sulfonamides | Facilitates the synthesis of complex sulfonamides |
| Protecting Group | Enhances stability and selectivity in reactions |
Medicinal Chemistry
The sulfinamide structure has been linked to various biological activities, making this compound relevant in drug development:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfinamides exhibit antimicrobial properties, which can be further explored for developing new antibiotics.
- Potential Anticancer Agents : Some sulfinamide compounds have shown promise in inhibiting cancer cell growth. Research into this compound may reveal similar effects.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various sulfinamide derivatives, including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Material Science
The compound's unique chemical structure allows for its application in material science:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.
Table 2: Material Science Applications
| Application | Description |
|---|---|
| Polymer Additive | Improves mechanical properties of polymers |
| Thermal Stability Enhancer | Increases thermal resistance in materials |
Mechanism of Action
The mechanism by which (S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The silyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the sulfinamide moiety can undergo redox reactions. These interactions and reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituents
The structural diversity of sulfinamide derivatives arises from modifications to the aldehyde component, sulfinamide stereochemistry, and functional groups. Key comparisons include:
Stereochemical Influence
- Sulfinamide Configuration : The (S) configuration in the target compound directs nucleophilic additions to the re face of the imine, enabling enantioselective synthesis of amines . In contrast, (R)-configured analogues (e.g., CAS 220315-18-4) favor si face attacks .
- Ethylidene Geometry : The E geometry ensures optimal orbital alignment for nucleophilic additions, whereas Z isomers exhibit reduced reactivity .
Functional Group Modifications
- TBS Protection : The TBS group in the target compound enhances stability against acidic/basic conditions compared to unprotected analogues (e.g., ). This is critical in multi-step syntheses .
- Aromatic Substitutents : Bromo and fluoro groups (e.g., ) increase electrophilicity, enabling Suzuki or Ullmann couplings.
- Phosphine Ligands: Compounds like (R)-N-(2-(diphenylphosphino)benzylidene)-2-methylpropane-2-sulfinamide (CAS 501328-04-7) act as chiral ligands in transition-metal catalysis .
Biological Activity
(S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide, with CAS number 918413-70-4, is a sulfinamide compound notable for its unique structural features and potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on diverse research findings.
- Molecular Formula : C₁₂H₂₇NO₂SSi
- Molecular Weight : 277.5 g/mol
- IUPAC Name : (S,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- Synonyms : N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
Synthesis
The synthesis of this compound typically involves the reaction of 2-(tert-butyldimethylsilyloxy)acetaldehyde with (S)-2-methylpropane-2-sulfinamide in the presence of copper sulfate in dichloromethane. The process yields a product with a high purity of around 94% .
Antimicrobial Properties
Recent studies have indicated that sulfinamides exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro tests showed significant inhibition of growth for Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
Sulfinamides are known to interact with various enzymes, particularly those involved in amino acid metabolism. Preliminary research indicates that this compound may inhibit specific enzyme pathways, which could be beneficial in modulating metabolic disorders .
Case Studies
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Case Study on Antibacterial Activity :
A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising antibacterial profile.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Enzyme Interaction Study :
Another investigation focused on the inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis. The compound showed competitive inhibition with an IC50 value of 50 µM, highlighting its potential as a lead compound for developing new antimicrobial agents targeting folate synthesis pathways .
Q & A
Q. What is the optimal synthetic route for (S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide, and how do reaction parameters influence yield?
The compound is synthesized via condensation of (S)-2-methylpropane-2-sulfinamide with a silyl-protected aldehyde. Critical parameters include:
- Catalyst : CuSO₄ (2.5 equiv) as a desiccant and Lewis acid to drive imine formation .
- Solvent : Anhydrous CH₂Cl₂ or Et₂O to minimize hydrolysis .
- Reaction Time : 48–72 hours at room temperature for complete conversion .
- Purification : Column chromatography (SiO₂, gradient elution with pentane:EtOAc) achieves >95% purity .
Q. What analytical techniques are essential for characterizing this sulfinamide?
- NMR Spectroscopy : Confirm imine (C=N) geometry (E/Z) via [1]H and [13]C chemical shifts; tert-butyldimethylsilyl (TBS) protons appear as singlets at δ 0.1–0.2 ppm .
- IR Spectroscopy : Detect sulfinamide S=O stretch (~1050 cm⁻¹) and imine C=N stretch (~1630 cm⁻¹) .
- Mass Spectrometry : ESI+ or EI+ modes validate molecular weight (e.g., m/z 175.2 [MH⁺] for intermediates) .
Q. How is the TBS group strategically employed in this compound’s synthesis?
The TBS group acts as a hydroxyl-protecting agent, enabling selective reactivity at the imine site. It is stable under acidic and mild basic conditions but cleaved via fluoride sources (e.g., TBAF) . This protection is critical for downstream functionalization, such as in chiral auxiliary applications .
Advanced Research Questions
Q. How can stereochemical integrity be validated during synthesis and derivatization?
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves absolute configuration, particularly for chiral centers adjacent to the sulfinamide .
- Flack Parameter Analysis : Determines enantiopurity in crystalline phases; values near 0 confirm correct enantiomorph assignment .
- Chiral HPLC : Separates diastereomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA eluents .
Q. What contradictions exist in reported synthetic methodologies, and how are they resolved?
- Catalyst Variability : While CuSO₄ is standard, some protocols use molecular sieves or MgSO₄, risking incomplete aldehyde activation. CuSO₄’s hygroscopic nature ensures water scavenging, improving imine yield .
- Solvent Effects : Et₂O may slow reaction kinetics vs. CH₂Cl₂; anhydrous conditions are non-negotiable to prevent aldehyde hydration .
Q. How is this sulfinamide utilized in asymmetric catalysis or bioactive molecule synthesis?
- Chiral Auxiliary : The sulfinamide directs stereoselective additions (e.g., Grignard or organozinc reactions) to the imine, yielding β-amino alcohol intermediates for proteasome inhibitors .
- Macrocyclic Scaffolds : Serves as a linchpin in natural product-like macrocycles via Pd-catalyzed carboetherification, enabling antimycobacterial activity studies .
Q. What computational tools model the compound’s conformational behavior and reactivity?
- DFT Calculations : Optimize geometry and predict NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Assess interactions with biological targets (e.g., von Hippel–Lindau E3 ligase) using AutoDock Vina .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
